2-Cyclopropoxy-1-iodo-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzene, featuring a cyclopropoxy group, an iodine atom, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-iodo-4-methoxybenzene can be achieved through several methods. One common approach involves the copper-catalyzed Chan-Lam cyclopropylation reaction. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with phenol nucleophiles undergoing O-cyclopropylation. The reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Chan-Lam cyclopropylation reaction suggests it could be adapted for larger-scale production. The operational simplicity and strategic disconnection of this method make it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-1-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Oxidation and Reduction: The methoxy and cyclopropoxy groups can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives, depending on the electrophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 2-Cyclopropoxy-1-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives . This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-2-iodo-1-methoxybenzene: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
1-Iodo-4-methoxybenzene: Lacks the cyclopropoxy group, making it less complex.
Eigenschaften
Molekularformel |
C10H11IO2 |
---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-iodo-4-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
TWMOJTZWKIRJHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.